molecular formula C13H19BO3S B13612099 4,4,5,5-tetramethyl-2-{4H,6H,7H-thieno[3,2-c]pyran-2-yl}-1,3,2-dioxaborolane

4,4,5,5-tetramethyl-2-{4H,6H,7H-thieno[3,2-c]pyran-2-yl}-1,3,2-dioxaborolane

Cat. No.: B13612099
M. Wt: 266.2 g/mol
InChI Key: HQHRISYJJFPHQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4,5,5-tetramethyl-2-{4H,6H,7H-thieno[3,2-c]pyran-2-yl}-1,3,2-dioxaborolane: is a complex organic compound that features a boron atom within a dioxaborolane ring, fused with a thieno[3,2-c]pyran system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5-tetramethyl-2-{4H,6H,7H-thieno[3,2-c]pyran-2-yl}-1,3,2-dioxaborolane typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halides, organometallic reagents, and palladium catalysts.

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, 4,4,5,5-tetramethyl-2-{4H,6H,7H-thieno[3,2-c]pyran-2-yl}-1,3,2-dioxaborolane is used as a reagent in organic synthesis, particularly in cross-coupling reactions like Suzuki-Miyaura coupling. It serves as a boron source for the formation of carbon-boron bonds, which are crucial in the synthesis of complex organic molecules .

Biology and Medicine

The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug development and medicinal chemistry. It can be used in the design of boron-containing drugs that target specific enzymes or receptors .

Industry

In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic components. Its ability to form stable boron-carbon bonds makes it valuable in the development of new materials with enhanced properties .

Mechanism of Action

The mechanism of action of 4,4,5,5-tetramethyl-2-{4H,6H,7H-thieno[3,2-c]pyran-2-yl}-1,3,2-dioxaborolane involves its interaction with molecular targets through its boron center. The boron atom can form reversible covalent bonds with nucleophilic sites on proteins or other biomolecules, modulating their activity. This interaction can affect various biochemical pathways, making the compound useful in both therapeutic and industrial applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4,4,5,5-tetramethyl-2-{4H,6H,7H-thieno[3,2-c]pyran-2-yl}-1,3,2-dioxaborolane lies in its fused thieno[3,2-c]pyran system, which imparts distinct electronic and steric properties. This makes it particularly valuable in applications requiring specific interactions with biological or chemical targets .

Properties

Molecular Formula

C13H19BO3S

Molecular Weight

266.2 g/mol

IUPAC Name

2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6,7-dihydro-4H-thieno[3,2-c]pyran

InChI

InChI=1S/C13H19BO3S/c1-12(2)13(3,4)17-14(16-12)11-7-9-8-15-6-5-10(9)18-11/h7H,5-6,8H2,1-4H3

InChI Key

HQHRISYJJFPHQD-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(S2)CCOC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.